(R)-O-Demethylmetoprolol
Overview
Description
®-O-Demethylmetoprolol is a chiral derivative of metoprolol, a beta-adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The compound is characterized by the presence of a methoxy group attached to the aromatic ring, which is demethylated in ®-O-Demethylmetoprolol. This structural modification can influence the pharmacological properties and metabolic pathways of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-O-Demethylmetoprolol typically involves the demethylation of metoprolol. One common method is the use of boron tribromide (BBr3) as a demethylating agent. The reaction is carried out under anhydrous conditions, typically in a solvent such as dichloromethane, at low temperatures to prevent side reactions. The reaction proceeds as follows:
- Dissolve metoprolol in dichloromethane.
- Add boron tribromide dropwise while maintaining the temperature below 0°C.
- Stir the reaction mixture for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-O-Demethylmetoprolol may involve more scalable and cost-effective methods. One approach is the use of enzymatic demethylation, where specific enzymes are employed to selectively remove the methyl group from metoprolol. This method offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-O-Demethylmetoprolol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-O-Demethylmetoprolol has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of demethylation on the pharmacological properties of beta-blockers.
Biology: Investigated for its interactions with beta-adrenergic receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases and other conditions.
Industry: Utilized in the development of new beta-blocker derivatives with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of ®-O-Demethylmetoprolol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
Metoprolol: The parent compound from which ®-O-Demethylmetoprolol is derived.
Atenolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker with broader applications in treating cardiovascular diseases.
Uniqueness
®-O-Demethylmetoprolol is unique due to its specific structural modification, which can influence its pharmacological properties and metabolic pathways. The demethylation of the methoxy group can alter the compound’s affinity for beta-adrenergic receptors and its metabolic stability, potentially leading to differences in therapeutic efficacy and side effect profiles compared to other beta-blockers.
Properties
IUPAC Name |
(2R)-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKXSBOAIJILRY-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131564-70-0 | |
Record name | O-Demethylmetoprolol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131564700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEMETHYLMETOPROLOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1LL8OI12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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